Flometoquin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Flometoquin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flometoquin, chemically known as 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, is a novel insecticide with a unique phenoxy-quinoline structure.[1][2][3] Discovered in 2004 through a collaborative effort between Nippon Kayaku and Meiji Seika Kaisha, Ltd. (now Mitsui Chemicals Crop & Life Solutions, Inc.), it exhibits potent and rapid insecticidal activity against various thrips species, acting through both contact and ingestion.[1][2][3] Flometoquin is recognized for its safety toward non-target arthropods, making it a valuable component in Integrated Pest Management (IPM) programs.[1][2][3] This technical guide provides an in-depth overview of the discovery process, synthetic pathways, and the unique mode of action of Flometoquin as a mitochondrial complex III inhibitor.
Discovery Pathway: A Journey of Structural Optimization
The discovery of Flometoquin was the result of a systematic structure-activity relationship (SAR) study, beginning with a lead compound and progressively optimizing its chemical structure to enhance insecticidal efficacy.[1]
Lead Compound Identification and Optimization
The initial lead compound, cpd1, displayed modest insecticidal activity.[1] The research focused on modifying substituents at various positions of the quinoline (B57606) ring and the 6-phenoxy ring to improve potency. This iterative process of synthesis and biological screening led to the identification of a second, more active lead compound group (cpd2), which showed high efficacy against key pests like Frankliniella occidentalis, Bemisia tabaci, and Thrips palmi.[1] Further optimization of this second lead group, particularly focusing on substituents at positions 5, 6, and 7 of the quinoline ring and the 6-phenoxy group, ultimately culminated in the discovery of Flometoquin (cpd3).[1]
Synthesis Pathways
Two primary synthetic routes for Flometoquin have been described: the initial pathway used during the discovery phase and a more efficient, seven-step synthesis.
Synthesis at the Discovery Stage
The synthesis route employed during the discovery of Flometoquin and its derivatives involves the cyclization of an aniline (B41778) derivative.[1]
Experimental Protocol:
A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid dissolved in 100 mL of xylene was heated under reflux for 10 hours.[1]
Efficient Seven-Step Synthesis
A more streamlined, seven-step synthesis of Flometoquin has been developed, starting from p-toluoyl chloride.[4]
Synthesis Steps:
-
Chlorination: Regioselective chlorination of p-toluoyl chloride in the meta-position.[4]
-
Esterification: Conversion of the acid chloride to an isopropyl ester (compound 220).[4]
-
Nitration: Nitration at the less sterically hindered ortho-position to yield a tetrasubstituted benzene (B151609) derivative (221).[4]
-
SNAr Coupling: An SNAr reaction with 4-(trifluoromethoxy)phenol (B149201) (222) to produce compound 223 in nearly quantitative yield.[4]
-
Reduction: Catalytic reduction of the nitro group to form the anthranilic ester 224.[4]
-
Ring Closure: Ring closure with diethyl ketone to yield the quinolinone 225.[4]
-
Aromatization and Acylation: Aromatization of the pyridine (B92270) ring by O-acylation with methyl chloroformate to deliver the final product, Flometoquin.[4]
Mode of Action: Inhibition of Mitochondrial Complex III
Flometoquin itself is a proinsecticide and is not biologically active in its original form.[5][6][7] It is metabolically O-deacylated to its active form, FloMet (2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline-4(1H)-one).[5][7]
FloMet acts as a potent inhibitor of the mitochondrial respiratory chain, specifically targeting ubiquinol-cytochrome c oxidoreductase, also known as complex III.[5][6] Further investigation has revealed that FloMet binds to the Qi site of complex III.[5][6][8] This inhibition disrupts the electron transport chain, which is crucial for ATP synthesis, leading to a rapid knockdown effect in target insects.[9] Flometoquin is the first insecticide identified to inhibit the Qi site of mitochondrial complex III and is classified under Group 34 by the Insecticide Resistance Action Committee (IRAC).[5][10]
Biological Activity Data
The insecticidal activity of Flometoquin has been evaluated against several key pest species. The following tables summarize the quantitative data on its efficacy.
Table 1: Insecticidal Activities of Flometoquin Derivatives
| Compound | R2 | R3 | R5 | R6 | 4'-Substituent | P. xylostella LC50 (ppm) | S. litura LC50 (ppm) | F. occidentalis LC50 (ppm) |
| cpd1 (Lead) | Me | Me | Cl | H | 4'-Cl | 100 | >100 | >200 |
| cpd8 | Et | Me | Cl | H | 4'-Cl | 5-20 | >100 | 50-200 |
| cpd10 | Me | OMe | Cl | H | 4'-Cl | 10-20 | >100 | >200 |
| cpd14 | Me | Me | Me | H | 4'-Cl | 20-100 | >100 | >200 |
| cpd15 | Me | Me | Cl | H | 2'-Cl | 100 | >100 | >200 |
| cpd16 | Me | Me | Cl | H | 3'-Cl | 20-100 | >100 | >200 |
| cpd17 | Me | Me | Cl | H | 4'-CN | 100 | 20-100 | >200 |
| cpd19 | Me | Me | Cl | H | 4'-F | 100 | >100 | >200 |
| cpd20 | Me | Me | Cl | H | 4'-CF3 | 20-100 | 20-100 | <50 |
| cpd22 | Me | Me | Cl | H | 4'-OCF3 | <20 | 100 | <50 |
| cpd24 | Me | Me | Me | H | 4'-OCF3 | 20-100 | 20-100 | 100-200 |
| cpd25 | Me | Me | H | Me | 4'-OCF3 | 2.5-5 | 20-100 | 100-200 |
| cpd26 | Me | Me | Me | Me | 4'-OCF3 | 5-20 | 20-100 | 100 |
| cpd27 | Me | Me | Cl | Cl | 4'-OCF3 | >100 | >100 | 20-100 |
| Data sourced from Kobayashi et al., 2023.[11] |
Table 2: Biological Activity of Flometoquin Against Various Pests
| Test Species | LC50 (ppm) |
| Plutella xylostella (3rd instar larvae) | Highly Effective |
| Bemisia tabaci (1st instar nymphs and adults) | Highly Effective |
| Frankliniella occidentalis (1st instar nymphs and adults) | Highly Effective |
| Thrips palmi (all developmental stages) | Highly Effective |
| Thrips tabaci (1st instar nymphs and adults) | Highly Effective |
| Data interpretation from Kobayashi et al., 2023.[1][12] |
Table 3: Inhibitory Effect of FloMet on Mitochondrial Complex III
| Mitochondria Source | IC50 (nM) |
| Western flower thrips | 2.9 |
| Diamondback moth | 18 |
| Housefly | 5.0 |
| Data sourced from Kobayashi et al., 2023.[5] |
Conclusion
Flometoquin represents a significant advancement in insecticide development, offering a novel mode of action and a favorable safety profile for integrated pest management. Its discovery through meticulous SAR studies and the elucidation of its unique mechanism as a Qi site inhibitor in mitochondrial complex III provide a solid foundation for the development of future crop protection agents. The well-defined synthesis pathways offer robust methods for its production. This comprehensive overview serves as a valuable resource for researchers and professionals in the fields of agrochemistry and drug development.
References
- 1. Discovery of flometoquin, a novel quinoline insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Discovery of flometoquin, a novel quinoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the synthesis of the insecticide Flometoquin?_Chemicalbook [chemicalbook.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flometoquin|Novel Quinoline Insecticide|RUO [benchchem.com]
- 10. irac-online.org [irac-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

